![molecular formula C18H35N3O6 B583240 [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster CAS No. 1797132-47-8](/img/structure/B583240.png)
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester is a complex organic compound with the molecular formula C18H35N3O6 and a molecular weight of 389.49 g/mol . This compound is a derivative of malonamide and is typically found as a white solid . It is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
The synthesis of [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves multiple steps. The synthetic route generally starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
These methods would need to ensure high efficiency and cost-effectiveness while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be used in studies involving enzyme interactions and protein modifications . In medicine, it could be explored for its potential therapeutic properties, although it is not currently used in clinical treatments .
Mechanism of Action
The mechanism of action for [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester include other malonamide derivatives and compounds with similar functional groups. Some examples are N,N,N′-Trimethyl-1,3-diaminopropane and N-(3-Dimethylaminopropyl)methylamine . The uniqueness of this compound lies in its specific structure and the presence of multiple dimethylamino groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
1797132-47-8 |
|---|---|
Molecular Formula |
C18H35N3O6 |
Molecular Weight |
389.493 |
IUPAC Name |
bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(24)19-14(12-15(22)25-10-8-20(4)5)13-16(23)26-11-9-21(6)7/h14H,8-13H2,1-7H3,(H,19,24) |
InChI Key |
ZPOATDFBDAFORE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCN(C)C)CC(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


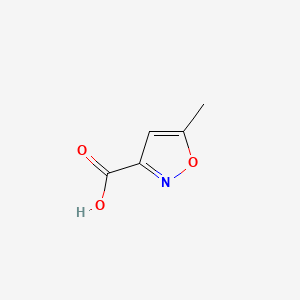
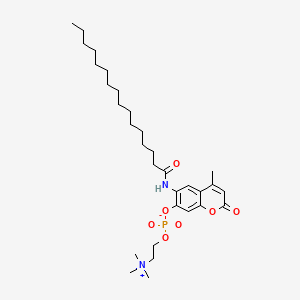
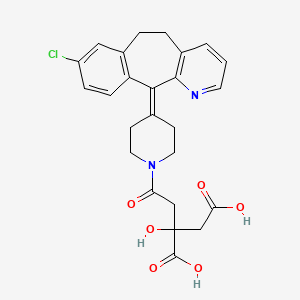
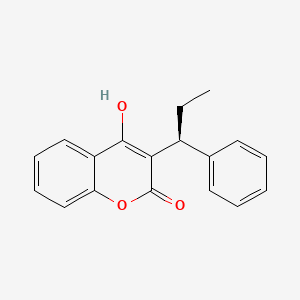
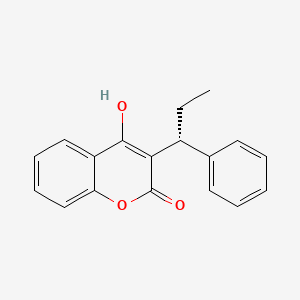
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
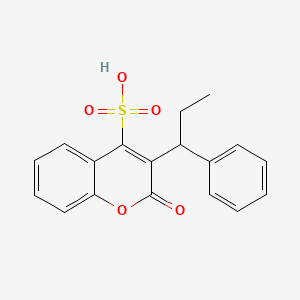
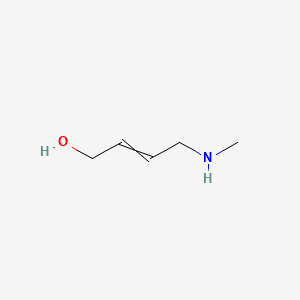
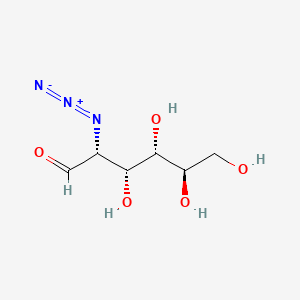
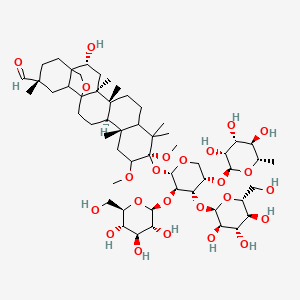
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

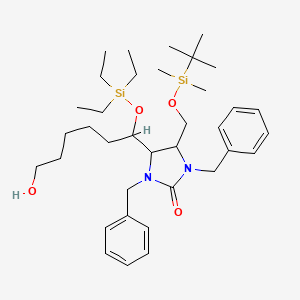
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
